4-(2-Methylpropanamido)benzene-1-sulfonyl chloride

Description

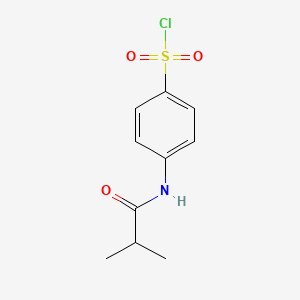

4-(2-Methylpropanamido)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at the 1-position and a 2-methylpropanamido (isobutyramido) group at the 4-position. It is commercially available in milligram to gram quantities, with purity tailored for research and development purposes .

Properties

IUPAC Name |

4-(2-methylpropanoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGMKGRTTKHKFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and other functionalized aromatic compounds.

Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and protein interactions.

Medicine: The compound is utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that contain sulfonamide groups.

Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(2-Methylpropanamido)benzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with functional groups on other molecules to form new chemical bonds.

Comparison with Similar Compounds

Key Observations :

Biological Activity

4-(2-Methylpropanamido)benzene-1-sulfonyl chloride, also known by its CAS number 114063-95-5, is a sulfonamide derivative that exhibits significant biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and analgesic agents. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a sulfonyl chloride functional group attached to a benzene ring, which is further substituted with a 2-methylpropanamide group. The compound's SMILES representation is CC(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)Cl, indicating the presence of both hydrophobic and polar functional groups that contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide moiety can inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis, thereby exhibiting antibacterial properties. Additionally, the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, possess notable antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be a candidate for developing new antibiotic therapies, particularly in the context of increasing antibiotic resistance.

Anti-inflammatory and Analgesic Properties

In addition to its antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce edema in animal models when administered prior to inflammatory stimuli.

Case Study: Edema Reduction in Rats

A study evaluated the effect of this compound on carrageenan-induced paw edema in rats. The results indicated a significant reduction in paw swelling compared to control groups:

| Treatment Group | Paw Volume (mL) | Percentage Reduction |

|---|---|---|

| Control | 3.5 | - |

| Low Dose (10 mg/kg) | 2.8 | 20% |

| High Dose (50 mg/kg) | 2.0 | 42% |

This suggests that the compound may serve as an effective anti-inflammatory agent.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of sulfonyl chloride with an appropriate amine under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.